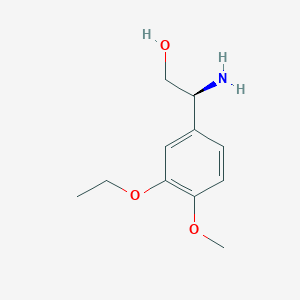

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as (S)-EMPEA, is an aromatic compound commonly used in scientific research. It is a chiral molecule, meaning it has two mirror image isomers, and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. We will also explore potential future directions for research on this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications: Apremilast Synthesis

The compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a key intermediate in the synthesis of Apremilast . Apremilast is a medication used to treat psoriasis and psoriatic arthritis by selectively inhibiting the enzyme phosphodiesterase 4 (PDE4). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-alpha, which are implicated in the pathophysiology of these conditions .

Chemical Synthesis: Chiral Building Blocks

In chemical synthesis, this compound serves as a chiral building block due to its stereochemistry. It can be used to introduce chirality into more complex molecules, which is crucial for the activity of many drugs and biologically active substances .

Material Science: Polymer Synthesis

Chiral compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can be used in material science for the synthesis of polymers with specific optical properties. These polymers can have applications in creating advanced materials for optical devices or sensors .

Biochemistry Research: Enzyme Inhibition Studies

Researchers can use this compound in biochemistry to study enzyme-substrate interactions, particularly in enzymes that recognize specific chiral molecules. It can help in understanding the mechanisms of enzyme inhibition and the design of new inhibitors .

Analytical Chemistry: Chiral Resolution Agents

In analytical chemistry, such chiral compounds are valuable as resolution agents. They can separate enantiomers of other compounds through techniques like chiral column chromatography, which is essential for the production of enantiomerically pure substances .

Neuroscience: Neurotransmitter Analogs

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may serve as an analog for neurotransmitters in neuroscience research. It could help in studying the binding affinity and activity of neurotransmitters at their receptors .

Toxicology: Metabolite Simulation

This compound can be used in toxicological studies to simulate the metabolism of similar compounds. Understanding its metabolic pathways can provide insights into the detoxification processes and potential toxicities of related substances .

Agricultural Chemistry: Pesticide Development

Lastly, in agricultural chemistry, such chiral molecules can be used in the development of more selective and potentially less harmful pesticides. Their chirality can lead to higher specificity in targeting pests, reducing the impact on non-target organisms .

Mécanisme D'action

Target of Action

The primary target of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as Apremilast, is the enzyme phosphodiesterase 4 (PDE4) . PDE4 plays a crucial role in immune responses by metabolizing cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses .

Mode of Action

Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast increases intracellular cAMP levels . This increase in cAMP suppresses the spontaneous production of TNF-alpha , a pro-inflammatory cytokine, from human rheumatoid synovial cells .

Biochemical Pathways

The inhibition of PDE4 by Apremilast leads to an increase in intracellular cAMP levels . Elevated cAMP levels can regulate inflammation through multiple downstream effectors, including PKA, Epac1, and Epac2 . These downstream effectors can inhibit the release of pro-inflammatory cytokines and stimulate the production of anti-inflammatory cytokines .

Pharmacokinetics

Apremilast has a bioavailability of 73% and reaches peak plasma concentrations approximately 2.5 hours after oral administration . It is primarily metabolized in the liver by CYP3A4 , with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of Apremilast is between 6 to 9 hours , and it is excreted in the urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This shift in cytokine production can reduce inflammation and alleviate symptoms in conditions such as psoriasis and psoriatic arthritis .

Action Environment

The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, the drug’s stability and efficacy can be influenced by storage conditions. Apremilast should be stored at room temperature .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDEVYSDHZRMI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)